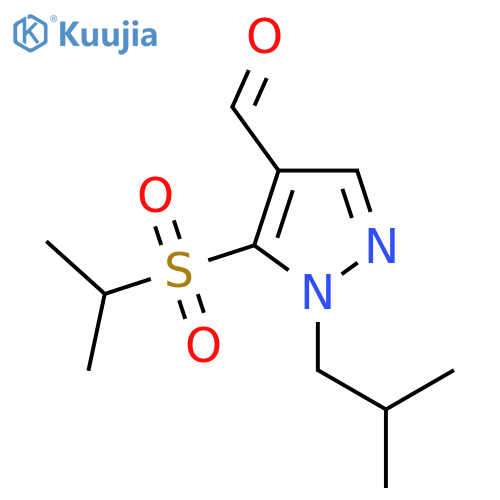Cas no 2171908-45-3 (1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde)

2171908-45-3 structure
商品名:1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde
- 2171908-45-3
- EN300-1610054
-
- インチ: 1S/C11H18N2O3S/c1-8(2)6-13-11(10(7-14)5-12-13)17(15,16)9(3)4/h5,7-9H,6H2,1-4H3
- InChIKey: XUNWHPBYENCYGU-UHFFFAOYSA-N
- ほほえんだ: S(C1=C(C=O)C=NN1CC(C)C)(C(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 258.10381361g/mol
- どういたいしつりょう: 258.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1610054-0.5g |
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde |
2171908-45-3 | 0.5g |
$1221.0 | 2023-06-04 | ||
| Enamine | EN300-1610054-2.5g |
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde |
2171908-45-3 | 2.5g |
$2492.0 | 2023-06-04 | ||
| Enamine | EN300-1610054-0.1g |
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde |
2171908-45-3 | 0.1g |
$1119.0 | 2023-06-04 | ||
| Enamine | EN300-1610054-10.0g |
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde |
2171908-45-3 | 10g |
$5467.0 | 2023-06-04 | ||
| Enamine | EN300-1610054-1.0g |
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde |
2171908-45-3 | 1g |
$1272.0 | 2023-06-04 | ||
| Enamine | EN300-1610054-100mg |
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde |
2171908-45-3 | 100mg |
$1119.0 | 2023-09-23 | ||
| Enamine | EN300-1610054-5000mg |
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde |
2171908-45-3 | 5000mg |
$3687.0 | 2023-09-23 | ||
| Enamine | EN300-1610054-5.0g |
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde |
2171908-45-3 | 5g |
$3687.0 | 2023-06-04 | ||
| Enamine | EN300-1610054-0.25g |
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde |
2171908-45-3 | 0.25g |
$1170.0 | 2023-06-04 | ||
| Enamine | EN300-1610054-250mg |
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde |
2171908-45-3 | 250mg |
$1170.0 | 2023-09-23 |
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
2171908-45-3 (1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde) 関連製品
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
